molecular formula C20H30FN3O4S B2973628 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide CAS No. 898426-35-2

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide

Cat. No.: B2973628
CAS No.: 898426-35-2
M. Wt: 427.54
InChI Key: RFWLWMRFSYCODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide is a synthetic compound with a molecular formula of C22H25F2N3O4S and a molecular weight of 465.52 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the sulfonyl group: The sulfonyl group is introduced to the piperidine ring using sulfonyl chloride and a base.

    Attachment of the fluoro-methylphenyl group: The fluoro-methylphenyl group is attached to the sulfonyl-piperidine intermediate through a nucleophilic substitution reaction.

    Formation of the oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride and isobutylamine to form the oxalamide.

Chemical Reactions Analysis

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets.

    Medicine: Research involving this compound focuses on its potential therapeutic effects and its interactions with biological systems.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide can be compared with other similar compounds, such as:

    N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide: This compound has a similar structure but with a different substituent on the oxalamide group.

    N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide: This compound has a methoxy group instead of an isobutyl group on the oxalamide.

    N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: This compound has a thiophen-2-ylmethyl group instead of an isobutyl group on the oxalamide.

These similar compounds highlight the structural diversity and potential for various applications in research and industry.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O4S/c1-14(2)13-23-20(26)19(25)22-10-9-16-6-4-5-11-24(16)29(27,28)17-7-8-18(21)15(3)12-17/h7-8,12,14,16H,4-6,9-11,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWLWMRFSYCODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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